E-Cefdinir

Beschreibung

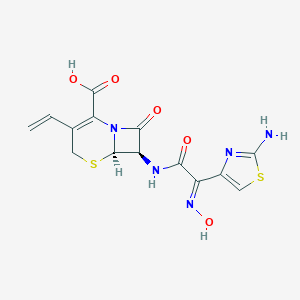

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXOFQZKPXMALH-RWFJUVPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178601-88-2, 91832-40-5 | |

| Record name | Cefdinir, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178601882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFDINIR, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G2M33IGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into E Cefdinir Antibacterial Action

Molecular Mechanism of Action: Penicillin-Binding Proteins (PBPs) Inhibition

Cefdinir (B1668824), like other beta-lactam antibiotics, exerts its effect by binding to and inactivating penicillin-binding proteins (PBPs). drugbank.compatsnap.compatsnap.comnih.gov These enzymes are located on the bacterial cell membrane and are crucial for the final stages of peptidoglycan synthesis, the main component of the bacterial cell wall. patsnap.compatsnap.comtoku-e.comfda.govnih.gov

E-Cefdinir Binding Affinity to Specific PBPs (e.g., PBP2, PBP3)

Cefdinir has demonstrated affinity for specific PBPs. Studies have shown that cefdinir has high binding affinities for PBPs 2 and 3 in Staphylococcus aureus. drugbank.comfda.gov It also shows high binding affinities for PBPs 1 and 2 in Streptococcus pyogenes. fda.gov In Escherichia coli, cefdinir has shown high binding affinities for PBP 1bs, 2, 3, and 4. fda.gov Another study suggests that cefdinir selectively targets both PBP2 and PBP3 in S. aureus. nih.govresearchgate.net

Disruption of Peptidoglycan Synthesis and Bacterial Cell Wall Integrity

The binding of cefdinir to PBPs inhibits their transpeptidation activity. drugbank.comfda.govnih.gov This prevents the crucial cross-linking of peptidoglycan chains, a process necessary for the formation of a stable and functional bacterial cell wall. patsnap.compatsnap.comtoku-e.com Without proper cross-linking, the peptidoglycan layer is weakened. patsnap.comtoku-e.com

Cell Lysis and Bactericidal Effects

The disruption of peptidoglycan synthesis leads to a weakened bacterial cell wall that is unable to withstand the internal osmotic pressure of the cell. patsnap.com This structural failure results in bacterial cell lysis and, ultimately, cell death. researchgate.netdrugbank.compatsnap.compatsnap.comunl.edutoku-e.com Cefdinir is rapidly bactericidal against susceptible bacteria. researchgate.net

Resistance to β-Lactamase Enzymes

Bacterial resistance to beta-lactam antibiotics often occurs through the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. patsnap.comdrugs.com

Stability of this compound in the Presence of Common β-Lactamases

Cefdinir is known to be stable in the presence of some, but not all, beta-lactamase enzymes. researchgate.netdrugbank.comdrugs.comtexas.govpediatriconcall.comdrugs.com It is stable to hydrolysis by commonly occurring plasmid-mediated beta-lactamases, including TEM-1, TEM-2, TEM-6, TEM-7, TEM-9, TEM-10, HMS-1, CAZ-2, SHV-1, OXA-1, OXA-2, OXA-3, and P99 type 1a. researchgate.net This stability contributes to its activity against strains of Haemophilus influenzae and Moraxella catarrhalis that produce beta-lactamases. researchgate.netfrontiersin.orgdrugs.comtexas.govmedcentral.com However, cefdinir may be hydrolyzed by certain plasmid-mediated extended-spectrum beta-lactamases (ESBLs). medcentral.commdpi.com

Novel Mechanistic Pathways and Uncharacterized Targets

Beyond the well-established mechanism involving the inhibition of penicillin-binding proteins (PBPs), investigations into this compound have identified potential interactions with host enzymes, suggesting possible immunomodulatory effects that could complement its direct antibacterial action.

Inhibition of Myeloperoxidase Release Extracellularly (in vitro)

One area of investigation has focused on the interaction of this compound with myeloperoxidase (MPO), an enzyme primarily found in neutrophils that plays a significant role in the innate immune response through the production of hypohalous acids. An in vitro study suggests that cefdinir (referred to as this compound in this context based on the article's subject) inhibits the extracellular release of myeloperoxidase nih.govdrugbank.compharmacompass.comtoku-e.com. Specifically, research indicates that this compound inhibits the activity of myeloperoxidase-containing neutrophil extract when released into the extracellular medium during neutrophil stimulation by soluble mediators toku-e.comresearchgate.net. This inhibitory effect was observed in a concentration-dependent manner in studies utilizing luminol-amplified chemiluminescence (LACL) response of human neutrophils stimulated by PMA toku-e.com.

Exploration of Other Potential Drug Targets

While the primary antibacterial mechanism of this compound is centered on inhibiting bacterial cell wall synthesis by binding to PBPs nih.govdrugbank.comcarehospitals.compatsnap.com, the exploration of other potential drug targets, particularly novel bacterial targets, appears less extensively documented in the available research compared to its interaction with host myeloperoxidase. This compound has demonstrated affinity for penicillin-binding proteins 2 and 3, which are crucial for bacterial cell wall synthesis and maintenance drugbank.comcarehospitals.com. Inhibition of transpeptidase enzymes, which are a type of PBP involved in the cross-linking of peptidoglycan chains, also contributes to its bactericidal action drugbank.compharmacompass.com.

Research into other uncharacterized bacterial targets beyond the PBP family that might contribute to this compound's antibacterial spectrum or efficacy is not prominently detailed in the provided information. The focus on myeloperoxidase inhibition highlights a potential host-directed effect rather than a direct antibacterial mechanism against novel bacterial targets. Further research would be needed to comprehensively explore and validate any additional bacterial or host targets that may be influenced by this compound.

Pharmacological Research of E Cefdinir

Pharmacokinetics of Cefdinir (B1668824)

The pharmacokinetics of cefdinir have been studied to understand its absorption, distribution, metabolism, and excretion in the body. Cefdinir is not significantly metabolized, with its pharmacological actions mainly due to the parent drug. texas.govdrugbank.com It is primarily eliminated through renal excretion. texas.govdrugbank.com

Absorption Characteristics

Cefdinir is absorbed from the gastrointestinal tract following oral administration. mims.com

The bioavailability of cefdinir varies depending on the oral formulation administered. The estimated oral bioavailability of cefdinir capsules is approximately 21% following a 300-mg dose and 16% following a 600-mg dose in adults. medcentral.comnih.govfda.govdergipark.org.tr The estimated absolute bioavailability of the oral suspension is higher, at 25%. drugs.commedcentral.comfda.gov In adults, the relative bioavailability of the commercially available oral suspension is reported to be 120% of that achieved with the commercially available capsules. texas.govdrugs.commedcentral.comnih.govfda.gov

| Formulation | Dose (Adults) | Estimated Oral Bioavailability | Relative Bioavailability (vs. Capsules) |

| Capsule | 300 mg | ~21% | 100% (Reference) |

| Capsule | 600 mg | ~16% | - |

| Oral Suspension | - | ~25% (Absolute) | 120% |

The impact of food intake on cefdinir absorption varies with the formulation and the type of food. For cefdinir capsules, concomitant administration with a high-fat meal decreases the peak plasma concentrations (Cmax) and the extent of absorption (AUC) by approximately 16% and 10%, respectively. drugs.comnih.govfda.gov However, these reductions are generally not considered clinically significant, and cefdinir capsules may be taken without regard to food. texas.govdrugs.comnih.govfda.gov

For the oral suspension, administration with a high-fat meal in adults can lead to greater reductions in Cmax and AUC, by 44% and 33%, respectively. drugs.com Despite this, safety and efficacy studies in pediatric patients using the oral suspension were conducted without regard to food, suggesting that for this population, the impact may not be clinically significant. drugs.comnih.gov

It is important to note that concomitant administration with iron supplements can significantly interfere with cefdinir absorption. A therapeutic iron supplement containing 60 mg of elemental iron can reduce the extent of absorption by 80%, while vitamins supplemented with 10 mg of elemental iron can reduce it by 31%. nih.govfda.gov Therefore, if iron supplements are necessary, cefdinir should be taken at least 2 hours before or after the supplement. drugs.comnih.govfda.govmedscape.com Iron-fortified infant formula does not appear to significantly affect the absorption of the oral suspension, allowing for concomitant administration. drugs.commedcentral.comfda.gov Antacids containing aluminum or magnesium also interfere with cefdinir absorption, and cefdinir should be taken at least 2 hours before or after these antacids. texas.govmedcentral.comnih.govfda.govmedscape.com

Maximal plasma cefdinir concentrations are typically attained 2 to 4 hours after oral administration of either the capsule or suspension formulation in adults. drugs.commims.commedcentral.comnih.govfda.govnih.gov In pediatric patients aged 6 months to 12 years, peak plasma concentrations were observed around 1.8 to 2.2 hours after a single oral dose of the suspension. medcentral.com

| Formulation | Population | Approximate Tmax (hours) |

| Capsule | Adults | 2 - 4 |

| Oral Suspension | Adults | 2 - 4 |

| Oral Suspension | Pediatric (6m-12y) | 1.8 - 2.2 |

Distribution Profile

Following oral administration, cefdinir is distributed into various tissues and fluids. drugbank.commims.commedcentral.com

Cefdinir is moderately bound to plasma proteins. In both adult and pediatric subjects, cefdinir is approximately 60% to 70% bound to plasma proteins. texas.govdrugbank.commims.commedcentral.comnih.govfda.govmedscape.comnih.gov This binding is independent of drug concentration. medcentral.comnih.govfda.gov

| Population | Plasma Protein Binding |

| Adults | 60% - 70% |

| Pediatric | 60% - 70% |

Tissue Distribution and Clinically Relevant Concentrations (e.g., Epithelial Lining Fluid)

Following oral administration, cefdinir distributes into various tissues and fluids relevant to common infection sites, achieving clinically relevant concentrations. These include blister fluid, middle ear fluid, tonsils, sinus tissue, and bronchial mucosa. medcentral.comdrugbank.com Concentrations in these tissues and fluids typically range from 15% to 48% of concurrent plasma concentrations. medcentral.com

Specific studies have quantified cefdinir concentrations in various tissues and fluids:

Tonsil Tissue: In adults receiving single oral doses of 300 or 600 mg, median tonsil concentrations 4 hours post-dose were 0.25 mcg/g and 0.36 mcg/g, respectively. medcentral.com

Sinus Tissue: Adults undergoing sinus surgery showed median sinus tissue concentrations 4 hours after single 300 or 600 mg doses of less than 0.12 mcg/g and 0.21 mcg/g, respectively. medcentral.com Mean sinus tissue concentrations were 16% (± 20) of corresponding plasma concentrations. nih.gov

Bronchial Mucosa: In adults undergoing bronchoscopy, median bronchial mucosa concentrations 4 hours after single 300 or 600 mg doses were 0.78 mcg/mL and 1.14 mcg/mL, respectively. medcentral.com These concentrations were 31% (± 18) of corresponding plasma concentrations. nih.gov

Epithelial Lining Fluid: Median epithelial lining fluid concentrations in adults 4 hours post-dose were 0.29 mcg/mL and 0.49 mcg/mL following single 300 or 600 mg oral doses, respectively. medcentral.com These represented 35% (± 83) of corresponding plasma concentrations. nih.govfrontiersin.org

Blister Fluid: Median maximal concentrations in blister fluid 4-5 hours after single 300 or 600 mg oral doses were 0.65 mcg/mL and 1.1 mcg/mL, respectively. medcentral.comnih.govfda.gov Mean blister fluid Cmax and AUC values were 48% (± 13) and 91% (± 18) of corresponding plasma values. nih.govfda.gov

Middle Ear Fluid: In pediatric patients with acute bacterial otitis media, median middle ear fluid concentrations 3 hours after single 7 or 14 mg/kg doses were 0.21 mcg/mL and 0.72 mcg/mL, respectively. medcentral.comnih.govfda.gov Mean middle ear fluid concentrations were 15% (± 15) of corresponding plasma concentrations. nih.govfda.gov

Data on cefdinir penetration into human cerebrospinal fluid are not available. nih.govfda.gov Cefdinir is approximately 60-70% bound to plasma proteins in both adults and children, and this binding is independent of drug concentration. mims.commedcentral.comnih.govfda.gov

| Tissue/Fluid | Population | Dose (mg or mg/kg) | Time Post-Dose (hours) | Median Concentration (mcg/g or mcg/mL) | % of Plasma Concentration (Mean ± SD) | Source |

| Tonsil Tissue | Adults | 300 | 4 | 0.25 | - | medcentral.com |

| Adults | 600 | 4 | 0.36 | - | medcentral.com | |

| Sinus Tissue | Adults | 300 | 4 | < 0.12 | 16% (± 20) | medcentral.comnih.gov |

| Adults | 600 | 4 | 0.21 | 16% (± 20) | medcentral.comnih.gov | |

| Bronchial Mucosa | Adults | 300 | 4 | 0.78 | 31% (± 18) | medcentral.comnih.gov |

| Adults | 600 | 4 | 1.14 | 31% (± 18) | medcentral.comnih.gov | |

| Epithelial Lining Fluid | Adults | 300 | 4 | 0.29 | 35% (± 83) | medcentral.comnih.gov |

| Adults | 600 | 4 | 0.49 | 35% (± 83) | medcentral.comnih.gov | |

| Blister Fluid | Adults | 300 | 4-5 | 0.65 | 48% (± 13) (Cmax), 91% (± 18) (AUC) | medcentral.comnih.gov |

| Adults | 600 | 4-5 | 1.1 | 48% (± 13) (Cmax), 91% (± 18) (AUC) | medcentral.comnih.gov | |

| Middle Ear Fluid | Pediatrics | 7 mg/kg | 3 | 0.21 | 15% (± 15) | medcentral.comnih.gov |

| Pediatrics | 14 mg/kg | 3 | 0.72 | 15% (± 15) | medcentral.comnih.gov |

Volume of Distribution

The volume of distribution (Vdarea) of cefdinir varies between adults and children. In adults, the mean volume of distribution is approximately 0.35 L/kg (± 0.29 L/kg). mims.commedcentral.comnih.govfda.govtexas.govvirginia.edu For pediatric subjects aged 6 months to 12 years, the mean volume of distribution is higher, averaging 0.67 L/kg (± 0.38 L/kg). medcentral.comnih.govfda.govtexas.govvirginia.edu

| Population | Mean Volume of Distribution (L/kg) | Standard Deviation (L/kg) | Source |

| Adults | 0.35 | 0.29 | medcentral.comnih.govfda.govtexas.gov |

| Children (6 months-12 years) | 0.67 | 0.38 | medcentral.comnih.govfda.govtexas.gov |

Elimination Pathways

Cefdinir is primarily eliminated from the body through renal excretion. mims.commedcentral.comdrugbank.comnih.govfda.govfda.govtexas.govnih.govdrugs.comnih.govfda.gov

Renal Excretion and Unchanged Drug Excretion in Urine

Renal excretion is the principal pathway for cefdinir elimination. mims.commedcentral.comdrugbank.comnih.govfda.govfda.govtexas.govnih.govdrugs.comnih.govfda.gov A significant portion of the administered dose is recovered unchanged in the urine. Following oral administration of a 300 mg dose, approximately 18.4% (± 6.4%) of the dose is eliminated unchanged in the urine. nih.govfda.govfda.govdrugs.com With a 600 mg dose, this percentage is around 11.6% (± 4.6%). nih.govfda.govfda.govdrugs.com Renal clearance in healthy adults is approximately 2.0 mL/minute per kg (± 1.0 mL/minute per kg). medcentral.comdrugbank.comnih.govfda.govfda.govdrugs.com

Role of Hepatic Metabolism

Cefdinir is not significantly metabolized in the liver. mims.commedcentral.comdrugbank.comnih.govfda.govfda.govtexas.govnih.govdrugs.comfda.gov The pharmacological activity is primarily attributed to the parent drug. drugbank.comnih.govfda.govfda.govtexas.govdrugs.comfda.gov Studies in patients with hepatic impairment have not been conducted, as significant dosage adjustments are not anticipated due to the negligible hepatic metabolism. medcentral.comnih.govfda.govfda.govtexas.govnih.govdrugs.comfda.gov

Plasma Elimination Half-Life (t½) in Different Populations (Adults, Children)

The mean plasma elimination half-life (t½) of cefdinir in adults with normal renal function is approximately 1.7 to 1.8 hours (± 0.6 hours). wikipedia.orgmims.commedcentral.comresearchgate.netdrugbank.comnih.govfda.govfda.govtexas.govdrugs.comfda.gov In healthy infants and children, the plasma elimination half-life ranges from 1.2 to 1.5 hours. researchgate.netdrugbank.com In a single-dose pharmacokinetic study in children aged 6 months to 12 years, the half-life was 2.2 ± 0.6 hours after a 7 mg/kg dose and 1.8 ± 0.4 hours after a 14 mg/kg dose. virginia.edu

| Population | Mean Plasma Elimination Half-Life (hours) | Standard Deviation (hours) | Source |

| Adults (Normal Renal Function) | 1.7 - 1.8 | 0.6 | mims.commedcentral.comnih.govfda.govtexas.gov |

| Children (Healthy Infants and Children) | 1.2 - 1.5 | - | researchgate.netdrugbank.com |

| Children (6 months-12 years, 7 mg/kg) | 2.2 | 0.6 | virginia.edu |

| Children (6 months-12 years, 14 mg/kg) | 1.8 | 0.4 | virginia.edu |

Population Pharmacokinetics

Population pharmacokinetic analyses have been conducted to determine the mean population pharmacokinetic parameter values in adults and children. fda.gov These analyses indicated no significant impact of either gender or race on cefdinir pharmacokinetics. nih.govfda.govfda.gov

Studies in adults with impaired renal function demonstrate that cefdinir pharmacokinetics are affected by the degree of renal impairment. medcentral.comnih.govfda.govfda.govdrugs.comfda.gov Decreases in elimination rate, apparent oral clearance, and renal clearance are approximately proportional to reductions in creatinine (B1669602) clearance. medcentral.comnih.govfda.govdrugs.comfda.gov This results in higher and more prolonged plasma concentrations in individuals with renal impairment compared to those with normal renal function. nih.govfda.govdrugs.comfda.gov For instance, in subjects with creatinine clearance between 30 and 60 mL/min, Cmax and t½ increased by approximately 2-fold, and AUC by approximately 3-fold. nih.govfda.govfda.gov In subjects with creatinine clearance less than 30 mL/min, Cmax increased by approximately 2-fold, t½ by approximately 5-fold, and AUC by approximately 6-fold. fda.govfda.gov

Hemodialysis effectively removes cefdinir from the body. nih.govfda.govfda.govdrugs.comfda.gov A 4-hour hemodialysis session removed 63% of cefdinir and reduced the apparent elimination half-life from 16 hours (± 3.5 hours) to 3.2 hours (± 1.2 hours). nih.govfda.govfda.govdrugs.comfda.gov

Concomitant administration with probenecid (B1678239) inhibits the renal excretion of cefdinir, leading to an approximate doubling in AUC, a 54% increase in peak plasma levels, and a 50% prolongation in the apparent elimination half-life. nih.gov

| Population Characteristic | Impact on Cefdinir Pharmacokinetics | Source |

| Gender | No significant impact | nih.govfda.govfda.gov |

| Race | No significant impact | nih.govfda.govfda.gov |

| Renal Impairment | Decreased clearance, increased AUC, Cmax, and t½ (proportional to impairment) | medcentral.comnih.govfda.govdrugs.comfda.gov |

| Hemodialysis | Significant removal, reduced t½ | nih.govfda.govfda.govdrugs.comfda.gov |

| Probenecid Co-administration | Inhibited renal excretion, increased AUC, Cmax, and t½ | nih.gov |

Pharmacokinetics in Renal Impairment and Dosage Adjustment Considerations

Cefdinir is primarily eliminated via renal excretion, with minimal metabolism. nih.govdrugbank.comfda.govtorrentpharma.comtorrentpharma.comfda.gov Studies in adults with varying degrees of renal function have shown that decreases in cefdinir elimination rate, apparent oral clearance (CL/F), and renal clearance are approximately proportional to the reduction in creatinine clearance (CLcr). nih.govprescriberpoint.comfda.govtorrentpharma.commedcentral.com This results in higher and more prolonged plasma cefdinir concentrations in individuals with renal impairment compared to those with normal renal function. nih.govprescriberpoint.comfda.govtorrentpharma.com

For subjects with a CLcr between 30 and 60 mL/min, the maximum plasma concentration (Cmax) and half-life (t½) of cefdinir have been observed to increase by approximately 2-fold, while the area under the plasma concentration-time curve (AUC) increases by approximately 3-fold. nih.govprescriberpoint.comfda.govtorrentpharma.com In subjects with CLcr less than 30 mL/min, Cmax increases by approximately 2-fold, t½ by approximately 5-fold, and AUC by approximately 6-fold. torrentpharma.commedcentral.com

Cefdinir is effectively removed from the body by hemodialysis. fda.govtorrentpharma.commedcentral.comhumanis.com.tr A 4-hour hemodialysis session can remove approximately 63% of the cefdinir from the body, reducing the apparent elimination half-life from about 16 hours to 3.2 hours in subjects undergoing dialysis. fda.govtorrentpharma.commedcentral.comhumanis.com.tr

| Renal Function (CLcr) | Approximate Increase in Cmax | Approximate Increase in t½ | Approximate Increase in AUC |

|---|---|---|---|

| 30-60 mL/min | 2-fold | 2-fold | 3-fold |

| < 30 mL/min | 2-fold | 5-fold | 6-fold |

Pharmacokinetics in Pediatric and Geriatric Populations

The pharmacokinetic profile of cefdinir in pediatric patients aged 6 months to 12 years is reported to be similar to that in adults. nih.govvirginia.edu Maximal plasma concentrations typically occur 2 to 4 hours after oral administration in both populations. nih.govprescriberpoint.comtorrentpharma.comvirginia.edutexas.gov The mean volume of distribution (Vdarea) in adult subjects is 0.35 ± 0.29 L/kg, while in pediatric subjects (6 months to 12 years), it is higher at 0.67 ± 0.38 L/kg. torrentpharma.comvirginia.edutexas.govfda.gov Cefdinir is 60% to 70% bound to plasma proteins in both adult and pediatric subjects, and this binding is independent of concentration. mims.comtorrentpharma.comfda.govfda.gov

In geriatric patients, systemic exposure to cefdinir is substantially increased compared to younger adults. nih.govfda.govtorrentpharma.comhumanis.com.tr Following a single 300-mg dose, Cmax increased by 44% and AUC by 86% in older subjects (19 to 91 years of age). nih.govfda.govtorrentpharma.comhumanis.com.tr This increase is attributed to a reduction in cefdinir clearance. nih.govfda.govtorrentpharma.comhumanis.com.tr The apparent volume of distribution is also reduced in older subjects, which results in no appreciable alteration in the apparent elimination half-life (elderly: 2.2 ± 0.6 hours vs young: 1.8 ± 0.4 hours). nih.govfda.govtorrentpharma.comfda.govhumanis.com.tr Cefdinir clearance is primarily related to changes in renal function rather than age itself. nih.govfda.govtorrentpharma.comprescriberpoint.comfda.govtorrentpharma.comhumanis.com.tr

| Population | Vdarea (L/kg) | Protein Binding (%) | Elimination Half-life (hours) - Healthy Renal Function |

|---|---|---|---|

| Adults | 0.35 ± 0.29 | 60-70 | 1.7 ± 0.6 drugbank.commims.comtorrentpharma.comfda.govvirginia.edufda.gov |

| Pediatric (6 months - 12 years) | 0.67 ± 0.38 | 60-70 | 1.8 ± 0.4 to 2.2 ± 0.6 (depending on dose) virginia.edu |

| Geriatric | Reduced Vdarea compared to young adults | Not specified as different from adults | 2.2 ± 0.6 nih.govfda.govtorrentpharma.comfda.govhumanis.com.tr |

Influence of Gender and Race on Pharmacokinetic Parameters

A meta-analysis of clinical pharmacokinetic data (N=217) indicated no significant impact of either gender or race on cefdinir pharmacokinetics. nih.govfda.govfda.govtorrentpharma.comprescriberpoint.comtorrentpharma.comhumanis.com.trnih.gov

Pharmacodynamics of Cefdinir

As a cephalosporin (B10832234), the bactericidal activity of cefdinir stems from the inhibition of bacterial cell wall synthesis. nih.govdrugbank.commims.comdrugs.comfda.govfda.govtorrentpharma.comprescriberpoint.com Cefdinir is stable against hydrolysis by some, but not all, beta-lactamase enzymes, contributing to its activity against certain resistant strains. nih.govdrugbank.comdrugs.comfda.govfda.govtorrentpharma.comprescriberpoint.comresearchgate.netguidetopharmacology.orgnih.gov

In Vitro Antimicrobial Activity (Pharmacodynamics)

Cefdinir exhibits in vitro activity against a broad spectrum of Gram-positive and Gram-negative aerobic microorganisms. nih.govdrugs.comfda.govfda.govtorrentpharma.comresearchgate.netguidetopharmacology.orgnih.govresearchgate.net

Minimum Inhibitory Concentrations (MICs) against Bacterial Strains

Minimum Inhibitory Concentrations (MICs) are quantitative measures used to estimate the susceptibility of bacteria to antimicrobial compounds. fda.govwikidoc.org Standardized procedures, such as dilution methods (broth or agar), are used to determine MIC values. fda.govwikidoc.org

Cefdinir exhibits in vitro MICs of 1 µg/mL or less against strains of certain microorganisms, although the clinical significance of some of these data is unknown. fda.govtorrentpharma.comwikidoc.org For organisms other than Haemophilus spp. and Streptococcus spp., interpretive standards for MICs are ≤ 1 µg/mL for Susceptible, 2 µg/mL for Intermediate, and ≥ 4 µg/mL for Resistant. fda.gov For Haemophilus spp., an MIC of ≤ 1 µg/mL is considered Susceptible. fda.gov

Studies have reported MIC data for various pathogens. For instance, cefdinir MIC90 values have been reported as 0.5 mg/L for oxacillin-susceptible Staphylococcus aureus (OSSA), ≤0.03 mg/L for Streptococcus pyogenes, and 0.06 mg/L for Streptococcus agalactiae. jmilabs.com Against Escherichia coli and Klebsiella spp., cefdinir MIC50 values were 0.25 mg/L and 0.12 mg/L, respectively. jmilabs.com Cefdinir was found to be the most active oral cephalosporin tested against OSSA, being 2- to 8-fold more potent than other tested oral beta-lactams. jmilabs.com It also showed greater activity against Enterococcus faecalis compared to other tested cephalosporins. karger.comnih.gov

| Microorganism Group | Specific Organism / Strain | Reported MIC Data (µg/mL) | Notes |

|---|---|---|---|

| Gram-Positive Aerobes | Staphylococcus aureus (Oxacillin-Susceptible) | MIC90: 0.5 jmilabs.com | Most active oral cephalosporin against OSSA jmilabs.com |

| Gram-Positive Aerobes | Staphylococcus epidermidis (Methicillin-Susceptible) | ≤ 1 (≥ 90% strains) fda.govwikidoc.org | Clinical significance unknown fda.govwikidoc.org |

| Gram-Positive Aerobes | Streptococcus agalactiae | ≤ 1 (≥ 90% strains) fda.govwikidoc.org, MIC90: 0.06 jmilabs.com | Clinical significance unknown for ≤1 MIC fda.govwikidoc.org |

| Gram-Positive Aerobes | Streptococcus pneumoniae (Penicillin-Susceptible) | MIC90: 0.06 karger.comnih.gov | |

| Gram-Positive Aerobes | Streptococcus pyogenes | MIC90: 0.015 karger.comnih.gov, ≤ 0.03 jmilabs.com | |

| Gram-Positive Aerobes | Viridans group streptococci | ≤ 1 (≥ 90% strains) fda.govwikidoc.org, MIC50: 0.25 jmilabs.com | Clinical significance unknown for ≤1 MIC fda.govwikidoc.org, 88% susceptible at ≤1/≥4 breakpoint jmilabs.com |

| Gram-Negative Aerobes | Citrobacter diversus | ≤ 1 (≥ 90% strains) fda.govwikidoc.org | Clinical significance unknown fda.govwikidoc.org |

| Gram-Negative Aerobes | Escherichia coli | ≤ 1 (≥ 90% strains) fda.govwikidoc.org, MIC50: 0.25 jmilabs.com | Clinical significance unknown for ≤1 MIC fda.govwikidoc.org, 95% susceptible at ≤1/≥4 breakpoint jmilabs.com |

| Gram-Negative Aerobes | Haemophilus influenzae (including β-lactamase producing) | ≤ 1 (Susceptible breakpoint) fda.gov | |

| Gram-Negative Aerobes | Haemophilus parainfluenzae (including β-lactamase producing) | ≤ 1 (Susceptible breakpoint) fda.gov | |

| Gram-Negative Aerobes | Klebsiella pneumoniae | ≤ 1 (≥ 90% strains) fda.govwikidoc.org, MIC50: 0.12 jmilabs.com | Clinical significance unknown for ≤1 MIC fda.govwikidoc.org, 95% susceptible at ≤1/≥4 breakpoint jmilabs.com |

| Gram-Negative Aerobes | Moraxella catarrhalis (including β-lactamase producing) | MIC90: 0.125 karger.comnih.gov | |

| Gram-Negative Aerobes | Proteus mirabilis | ≤ 1 (≥ 90% strains) fda.govwikidoc.org | Clinical significance unknown fda.govwikidoc.org |

| Other | Enterococcus faecalis | MIC90: 16-32 karger.comnih.gov | Activity better than other tested cephalosporins karger.comnih.gov |

Spectrum of Activity against Gram-Positive and Gram-Negative Aerobes

Cefdinir demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative aerobic organisms commonly implicated in community-acquired infections. nih.govdrugs.comfda.govfda.govtorrentpharma.comresearchgate.netguidetopharmacology.orgnih.govresearchgate.net

Against Gram-positive bacteria, cefdinir has shown activity against Staphylococcus aureus (including beta-lactamase producing strains but excluding methicillin-resistant strains), Streptococcus pneumoniae (penicillin-susceptible strains only), and Streptococcus pyogenes. nih.govdrugs.comfda.govfda.govtorrentpharma.comtorrentpharma.comresearchgate.netwikidoc.org In vitro data also indicate activity against methicillin-susceptible Staphylococcus epidermidis, Streptococcus agalactiae, and Viridans group streptococci, although the clinical significance of this is not fully established. fda.govtorrentpharma.comtorrentpharma.comwikidoc.org Cefdinir is inactive against Enterococcus species and methicillin-resistant Staphylococcus species. fda.govtorrentpharma.comtorrentpharma.comvirginia.eduwikidoc.org

Regarding Gram-negative bacteria, cefdinir is active against Haemophilus influenzae (including beta-lactamase producing strains), Haemophilus parainfluenzae (including beta-lactamase producing strains), and Moraxella catarrhalis (including beta-lactamase producing strains). nih.govdrugs.comfda.govfda.govtorrentpharma.comtorrentpharma.comresearchgate.netwikidoc.org In vitro data, with unknown clinical significance, also suggest activity against Citrobacter diversus, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. fda.govtorrentpharma.comtorrentpharma.comwikidoc.org Cefdinir is inactive against Pseudomonas and Enterobacter species. fda.govtorrentpharma.comtorrentpharma.comwikidoc.org

| Compound Name | PubChem CID |

|---|

| Cefdinir | 6915944 calpaclab.commims.comwikipedia.orgfishersci.cacalpaclab.com |

Activity against β-Lactamase Producing Bacteria

Cefdinir demonstrates activity against a variety of Gram-positive and Gram-negative bacteria, including strains that produce certain β-lactamase enzymes. drugbank.com It is stable in the presence of some, but not all, β-lactamase enzymes. texas.govdrugs.comfda.gov Research indicates that Cefdinir exhibits significant resistance to hydrolysis by narrow-spectrum Ambler's class A β-lactamases, such as TEM-1, TEM-2, SHV-1, and the penicillinases produced by Staphylococcus aureus. nih.gov Hydrolysis by Ambler's class C β-lactamases (cephalosporinases) produced by organisms like Escherichia coli, Enterobacter cloacae, and Morganella morganii is hardly detectable. nih.gov While largely resistant to these classes, Cefdinir does show some degree of hydrolysis by certain extended-spectrum β-lactamases (ESBLs), including SHV-2, TEM-3, TEM-5, and MEN-1. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Efficacy

PK/PD principles are applied to predict the efficacy of antibiotics based on their concentration profiles over time and the minimum inhibitory concentration (MIC) of the target pathogen. For β-lactam antibiotics, efficacy is often correlated with the duration for which the drug concentration remains above the MIC at the site of infection. idstewardship.comresearchgate.net However, research on Cefdinir has explored the relevance of different PK/PD indices depending on the specific pathogen and model used.

Area Under the Curve (AUC) to MIC Ratio

The ratio of the area under the plasma concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) (AUC/MIC) is a PK/PD index that integrates both the concentration and time aspects of drug exposure. In studies investigating the efficacy of Cefdinir against Mycobacterium tuberculosis in a hollow fiber model, the AUC0–24/MIC ratio was identified as the PK/PD index most strongly linked to sterilizing efficacy. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgup.ac.za The optimal exposure required for M. tuberculosis kill in this model was calculated as an AUC0–24/MIC of 578.86. frontiersin.orgnih.govnih.govfrontiersin.orgup.ac.za Conversely, an in vitro pharmacodynamic model study evaluating Cefdinir against common bacterial respiratory pathogens found that AUCs were nearly identical between different dosing regimens, and the AUC/MIC ratio was not indicative of antimicrobial efficacy in that specific model. researchgate.netnih.gov

Peak Concentration (Cmax) to MIC Ratio

The ratio of the peak plasma concentration (Cmax) to the minimum inhibitory concentration (MIC) (Cmax/MIC) is another PK/PD index. In the hollow fiber model study focusing on M. tuberculosis, while Cmax/MIC was examined, the AUC/MIC ratio was determined to be a better predictor of Cefdinir's efficacy. researchgate.netnih.govfrontiersin.orgup.ac.za Similarly, the in vitro pharmacodynamic model study against respiratory pathogens suggested that the Cmax/MIC ratio was not indicative of antimicrobial efficacy in that context. researchgate.netnih.gov

Time Above MIC (%TMIC)

For β-lactam antibiotics, the percentage of the dosing interval during which the unbound drug concentration remains above the minimum inhibitory concentration (%TMIC) is traditionally considered the primary PK/PD index correlating with efficacy. idstewardship.comresearchgate.net However, the study using the hollow fiber model for M. tuberculosis found that AUC/MIC was a better predictor of efficacy than %TMIC. researchgate.netnih.govfrontiersin.orgup.ac.za The in vitro pharmacodynamic model study against respiratory pathogens also reported that %TMIC did not correlate with antimicrobial efficacy in their model, noting instances where higher %TMIC values did not prevent bacterial regrowth. researchgate.netnih.gov Despite these findings in specific models, other research has evaluated %TMIC for Cefdinir against various pathogens. For instance, a study comparing Cefdinir with other cephalosporins found that the %TMIC of Cefdinir following thrice-daily administration was longer than 40% of the medication interval against most tested isolates. nih.gov Data on %TMIC for Cefdinir against Streptococcus pneumoniae at different pediatric doses and MICs have also been reported. la.gov

| Dose (pediatric) | MIC Susceptible | MIC Intermediate | MIC Resistant | %TMIC (S. pneumoniae) |

| 14 mg/kg daily | 42 | |||

| 14 mg/kg Q12H | 80 | |||

| 25 mg/kg daily | 47 | |||

| 25 mg/kg Q12H | 82 |

Note: Data extracted from a table presenting %TMIC for Cefdinir and Streptococcus pneumoniae. la.gov

Time-Kill Curve Studies and Bactericidal Rates

Time-kill curve studies are in vitro experiments that assess the rate and extent of bacterial killing by an antibiotic over time at various concentrations. Cefdinir is classified as a bactericidal antibiotic, meaning it kills bacteria. drugs.comcalpaclab.comresearchgate.net Its bactericidal activity results from the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). drugs.comcalpaclab.comresearchgate.netmims.com

Time-kill studies have been employed to evaluate Cefdinir's bactericidal activity. researchgate.netnih.govnih.gov Cefdinir is reported to be rapidly bactericidal against a number of pathogens at concentrations equivalent to two to four times their minimum bactericidal concentrations. researchgate.net A comparative study utilizing time-kill methodologies assessed the bactericidal activities of Cefdinir and cefaclor (B193732) against Streptococcus pneumoniae and beta-lactamase-producing Haemophilus influenzae. nih.govpsu.edu This study found that the bactericidal activities of both drugs against these pathogens were similar when evaluated by the relationship between the bacterial growth rate and the kill rate at 6 hours of exposure, although Cefdinir demonstrated greater activity at lower concentrations. nih.govpsu.edu More recently, time-kill assays have shown that a combination of amoxicillin (B794) and Cefdinir exhibits synergistic bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, leading to a reduction of greater than 3 log10 in colony-forming units (CFU) after 24 hours. nih.gov

Clinical Efficacy and Comparative Studies of E Cefdinir

Clinical Trial Methodologies and Study Designs

The clinical efficacy of cefdinir (B1668824) has been investigated through various study designs, including randomized controlled trials (RCTs), investigator-blind, double-blind, and multicenter studies mims.commims.comfishersci.cafishersci.caontosight.ai. These designs are considered robust for evaluating the effectiveness of new treatments by minimizing bias and increasing the generalizability of findings across different clinical settings.

In these comparative trials, cefdinir has been evaluated against several comparator antibiotics, including cefaclor (B193732), cefprozil (B1668874), amoxicillin (B794)/clavulanate, penicillin V, and cephalexin (B21000) mims.commims.comfishersci.cafishersci.caontosight.ainih.gov. The choice of comparator was typically based on the specific infection being studied and the standard treatments for those conditions.

Efficacy in Specific Bacterial Infections

Cefdinir has been studied for its efficacy in treating a range of specific bacterial infections affecting different body systems. Efficacy in these studies was commonly assessed through clinical cure rates and bacteriological eradication rates.

Respiratory Tract Infections (Pneumonia, Acute Exacerbations of Chronic Bronchitis, Sinusitis)

Cefdinir has demonstrated clinical efficacy in the treatment of respiratory tract infections, including community-acquired pneumonia, acute exacerbations of chronic bronchitis, and acute bacterial sinusitis mims.comfishersci.cauni.luwikipedia.org. Comparative studies have evaluated cefdinir against agents such as cefaclor in acute bacterial exacerbations of chronic bronchitis fishersci.ca and cefprozil in acute bacterial sinusitis mims.com. These trials assessed clinical and bacteriological response rates in the studied patient populations mims.comfishersci.cawikipedia.org.

| Infection Type | Comparator | Outcome Measure | Cefdinir Efficacy | Comparator Efficacy |

| Community-Acquired Pneumonia | Not specified in text | Clinical Response Rate | Data not available | Data not available |

| Acute Exacerbations of Chronic Bronchitis | Cefaclor | Clinical Response Rate | Data not available | Data not available |

| Bacteriological Response Rate | Data not available | Data not available | ||

| Acute Bacterial Sinusitis | Cefprozil | Clinical Outcome | Data not available | Data not available |

| Bacteriological Outcome | Data not available | Data not available |

Note: Specific numerical efficacy data was not available in the provided source material.

Pharyngitis and Tonsillitis

The efficacy of cefdinir in treating pharyngitis and tonsillitis has also been investigated mims.comuni.lu. In studies focusing on streptococcal pharyngitis, cefdinir has been compared to penicillin V, with clinical and bacteriological outcomes being reported ontosight.ai.

| Infection Type | Comparator | Outcome Measure | Cefdinir Efficacy | Comparator Efficacy |

| Pharyngitis/Tonsillitis | Penicillin V | Clinical Outcome | Data not available | Data not available |

| Bacteriological Outcome | Data not available | Data not available |

Note: Specific numerical efficacy data was not available in the provided source material.

Acute Otitis Media

Cefdinir has been evaluated for its effectiveness in treating acute otitis media mims.com. Comparative trials in this area have included comparisons between cefdinir and amoxicillin/clavulanate, assessing both clinical and bacteriological efficacy rates fishersci.ca.

| Infection Type | Comparator | Outcome Measure | Cefdinir Efficacy | Comparator Efficacy |

| Acute Otitis Media | Amoxicillin/clavulanate | Clinical Efficacy Rate | Data not available | Data not available |

| Bacteriological Efficacy Rate | Data not available | Data not available |

Note: Specific numerical efficacy data was not available in the provided source material.

Uncomplicated Skin and Skin-Structure Infections

Studies have also examined the efficacy of cefdinir in treating uncomplicated skin and skin-structure infections mims.comnih.govwikipedia.org. Cefdinir has shown activity against common pathogens involved in these infections, such as Staphylococcus aureus and Streptococcus pyogenes wikipedia.org. Comparative studies have been conducted, including trials comparing cefdinir to cephalexin in uncomplicated skin and skin structure infections, reporting on clinical cure rates nih.gov.

| Infection Type | Comparator | Outcome Measure | Cefdinir Efficacy | Comparator Efficacy |

| Uncomplicated Skin and Skin-Structure Infections | Cephalexin | Clinical Cure Rate | Data not available | Data not available |

Note: Specific numerical efficacy data was not available in the provided source material.

Urinary Tract Infections (Acute Uncomplicated Cystitis, Complicated UTI)

The efficacy of cefdinir in the treatment of urinary tract infections, including both uncomplicated and complicated cases, has been evaluated calpaclab.com. These studies have reported on the clinical and bacteriological cure rates achieved with cefdinir in these infections calpaclab.com.

| Infection Type | Comparator | Outcome Measure | Cefdinir Efficacy | Comparator Efficacy |

| Uncomplicated Urinary Tract Infections | Not specified in text | Clinical Cure Rate | Data not available | Data not available |

| Bacteriological Cure Rate | Data not available | Data not available | ||

| Complicated Urinary Tract Infections | Not specified in text | Clinical Cure Rate | Data not available | Data not available |

| Bacteriological Cure Rate | Data not available | Data not available |

Comparative Efficacy Studies with Other Antibiotics

Clinical trials have compared the efficacy of Cefdinir with various other antibiotics for treating common bacterial infections. These studies often assess clinical cure rates and bacteriological eradication rates to determine comparable effectiveness.

Cefdinir vs. Penicillin V

Studies comparing Cefdinir and Penicillin V, particularly in the treatment of streptococcal pharyngitis/tonsillitis, have shown Cefdinir to be at least as effective, and in some cases, superior. In pediatric trials, Cefdinir demonstrated significantly higher rates of Streptococcus pyogenes eradication compared to Penicillin V. researchgate.netnih.govresearchgate.net Clinical cure rates with 10-day courses of Cefdinir were also significantly higher than those achieved with Penicillin V. researchgate.netnih.govresearchgate.netnih.gov

Clinical and Bacteriological Outcomes: Cefdinir vs. Penicillin V in Pediatric Streptococcal Tonsillopharyngitis

| Treatment Regimen | Clinical Cure Rate (%) | Microbiological Eradication Rate (%) | Citation |

| Cefdinir (various regimens) | 94.9 | 92.7 | nih.gov |

| Penicillin V (10 mg/kg 4 times daily, 10 days) | 88.5 | 70.9 | nih.gov |

| Cefdinir QD (10 days) | 94.8 | 91.4 | nih.gov |

| Cefdinir BID (10 days) | 96.3 | 91.7 | nih.gov |

| Penicillin V (10 days) | 88.9 | 83.4 | nih.gov |

| Cefdinir (5 or 10 days) | ≥96 | >90 | researchgate.netresearchgate.net |

| Penicillin V (10 days) | 86.3 | ≈70 | researchgate.netresearchgate.net |

Cefdinir vs. Cefaclor

Comparative studies have indicated that Cefdinir and Cefaclor show similar clinical and bacteriological efficacy in treating certain infections. medcentral.comresearchgate.netresearchgate.net For instance, in community-acquired pneumonia, the clinical response to Cefdinir has been reported as similar to that of Cefaclor. medcentral.com Clinical success rates in some trials were comparable, with both agents showing high bacteriological eradication rates. researchgate.net

Clinical Success and Bacteriological Eradication: Cefdinir vs. Cefaclor

| Antibiotic | Clinical Success Rate (%) | Bacteriological Eradication Rate (%) | Citation |

| Cefdinir | 89 | >90 | researchgate.net |

| Cefaclor | 86 | >90 | researchgate.net |

Cefdinir vs. Amoxicillin/Clavulanate

For acute otitis media in young children, an intent-to-treat analysis showed Cefdinir to be as efficacious as high-dose Amoxicillin/Clavulanate, although a per-protocol analysis indicated a slightly lower effectiveness for Cefdinir, particularly in patients with recurrent AOM or those younger than 24 months. nih.gov

Clinical and Bacteriological Outcomes: Cefdinir vs. Amoxicillin/Clavulanate in Acute Bacterial Sinusitis

| Treatment Regimen | Clinical Cure/Improvement Rate (%) | Bacteriological Eradication Rate (Overall) (%) | H. influenzae Eradication Rate (%) | Citation |

| Cefdinir (600 mg once daily, 10 days) | ≥90 | Similar to A-C | 78 | asm.orgasm.org |

| Cefdinir (300 mg twice daily, 10 days) | ≥90 | Similar to A-C | 78 | asm.orgasm.org |

| Amoxicillin/Clavulanate (500 mg three times daily, 10 days) | ≥90 | Similar to Cefdinir | 57 | asm.orgasm.org |

Clinical Cure Rates: Cefdinir vs. High-Dose Amoxicillin/Clavulanate in Pediatric Acute Otitis Media

| Treatment Regimen | ITT Clinical Cure Rate (%) | Per-Protocol Clinical Cure Rate (%) | Citation |

| Cefdinir (14 mg/kg divided BID, 10 days) | 82 | 82 | nih.gov |

| High-Dose Amoxicillin/Clavulanate (90/6.4 mg/kg divided BID, 10 days) | 85 | 90 | nih.gov |

Cefdinir vs. Cefpodoxime (B17579) or Cefuroxime (B34974)

Limited direct comparative clinical data exists for Cefdinir versus Cefpodoxime. inpharmd.com However, both Cefdinir and Cefpodoxime are recommended in guidelines for treating acute otitis media and acute bacterial sinusitis. ajmc.com

Studies comparing Cefdinir with Cefuroxime, particularly for acute exacerbations of chronic bronchitis, have shown comparable microbiologic and clinical responses. inpharmd.comnih.govresearchgate.net One randomized controlled trial found similar microbiologic eradication rates and clinical response rates between once-daily Cefdinir, twice-daily Cefdinir, and twice-daily Cefuroxime axetil. inpharmd.comnih.govresearchgate.net

Microbiologic Eradication and Clinical Response: Cefdinir vs. Cefuroxime in Acute Exacerbation of Chronic Bronchitis

| Treatment Regimen | Microbiologic Eradication Rate (by pathogen) (%) | Microbiologic Eradication Rate (by patient) (%) | Clinical Response Rate (by patient) (%) | Citation |

| Cefdinir (600 mg once daily, 10 days) | 90 | 90 | 81 | inpharmd.comnih.govresearchgate.net |

| Cefdinir (300 mg twice daily, 10 days) | 85 | 85 | 74 | inpharmd.comnih.govresearchgate.net |

| Cefuroxime axetil (250 mg twice daily, 10 days) | 88 | 86 | 80 | inpharmd.comnih.govresearchgate.net |

Bacteriological Eradication Rates

Bacteriological Eradication Rates with Cefdinir in Various Infections

| Infection Type | Pathogen | Eradication Rate (%) | Citation |

| Streptococcal Pharyngitis/Tonsillitis | Streptococcus pyogenes | >90 | researchgate.netnih.govresearchgate.netnih.gov |

| Acute Bacterial Sinusitis | Overall | Similar to A-C | asm.orgasm.org |

| Acute Bacterial Sinusitis | H. influenzae | 78 | medcentral.com |

| Pediatric Infections | Overall | 93.3 | nih.gov |

| Pediatric Infections (5% granule) | Overall | 82.1 | nih.gov |

| Pediatric Infections (10% granule) | Overall | 84.0 | nih.gov |

Clinical Cure and Improvement Rates

Clinical trials have evaluated the efficacy of cefdinir (referred to as E-Cefdinir in the context of this article) in treating various bacterial infections by assessing clinical cure and improvement rates. In double-blind, controlled studies involving adults, adolescents, and children with streptococcal pharyngitis, a 10-day regimen of oral cefdinir demonstrated superior clinical and microbiologic response compared to a 10-day regimen of oral penicillin V. A 5-day regimen of oral cefdinir showed similar clinical and microbiologic response to the 10-day penicillin V regimen. medcentral.com The clinical cure rate 4-10 days after completing therapy was approximately 95-97% for the 10-day cefdinir course, 89-91% for the 5-day cefdinir course, and 85-90% for the 10-day penicillin V course. medcentral.com

For acute exacerbations of chronic bronchitis (AECB) in adults and adolescents, cefdinir has shown comparable efficacy to other antibiotics. In one study, the clinical cure rates at the test-of-cure visit were 82% in the cefdinir group and 74% in the cefprozil group in the clinically evaluable population. oup.com In the intent-to-treat population, the clinical cure rate for cefdinir was 78% compared to 74% for cefprozil, demonstrating equivalence. oup.com Another trial in adults and adolescents with AECB found that cefdinir 300 mg twice daily for 5 days produced a higher clinical cure rate (80.3%) than cefprozil 500 mg twice daily for 10 days (71.9%), although the 95% confidence intervals indicated non-equivalence. researchgate.net

In controlled comparative studies for community-acquired pneumonia (CAP) in adults and adolescents, a satisfactory clinical response (cure plus improvement) was achieved in 89% of those receiving cefdinir (300 mg twice daily for 10 days) and 86% of those receiving cefaclor (500 mg three times daily for 10 days) 6-14 days post-therapy completion. medcentral.com Clinical success rates with cefdinir and cefaclor were reported as 89% and 86%, respectively, with bacteriological eradication rates exceeding 90% for both groups in CAP trials. researchgate.net

Studies in adults and adolescents with acute bacterial rhinosinusitis have shown that cefdinir 300 mg twice daily or 600 mg once daily for 10 days provides clinical and bacteriological efficacy equivalent to standard regimens of amoxicillin/clavulanic acid. researchgate.net Clinical responses (cure or cure plus improvement) were achieved in at least 87% of patients at test-of-cure visits. researchgate.net In two multicenter trials involving nearly 1800 patients with acute community-acquired bacterial sinusitis (ACABS), 10 days of therapy with cefdinir 600 mg/day (once or twice daily) was as clinically effective as 10 days of amoxicillin/clavulanate 500 mg three times a day, with approximately 90% cure rates in the three treatment groups for all clinically evaluable patients. asm.org, nih.gov

For pediatric infections, cefdinir has also demonstrated favorable clinical outcomes. In a study of children with pharyngitis caused by Streptococcus pyogenes, clinical cure rates were 92% with cefdinir and 91% with penicillin V. virginia.edu For acute otitis media (AOM) in children, clinical cure rates were comparable between cefdinir (87%) and azithromycin (B1666446) (85%) in a multicenter prospective study. ajmc.com Another study in children aged 6 months to 6 years with AOM found intent-to-treat clinical cure rates of 82% for cefdinir and 85% for amoxicillin/clavulanate (10-day course), with per protocol cure rates of 82% and 90%, respectively. virginia.edu However, a study in younger children (6 to 24 months) with AOM showed clinical cure rates of 71.0% for a 5-day cefdinir regimen compared to 86.5% for a 10-day amoxicillin/clavulanate regimen. virginia.edu

In pediatric patients with uncomplicated skin and skin structure infections, oral cefdinir (7 mg/kg twice daily for 10 days) was as effective as oral cephalexin (10 mg/kg four times daily for 10 days). medcentral.com

The following table summarizes some of the clinical cure and improvement rates observed in various studies:

| Infection Type | Patient Population | Cefdinir Regimen | Comparator Regimen | Clinical Cure/Improvement Rate (Cefdinir) | Clinical Cure/Improvement Rate (Comparator) | Reference |

| Streptococcal Pharyngitis (10-day) | Adults, Adolescents, Children | Oral cefdinir (10 days) | Oral penicillin V (10 days) | 95-97% | 85-90% | medcentral.com |

| Streptococcal Pharyngitis (5-day) | Adults, Adolescents, Children | Oral cefdinir (5 days) | Oral penicillin V (10 days) | 89-91% | 85-90% | medcentral.com |

| AECB (Clinically Evaluable) | Adults, Adolescents | Cefdinir 300 mg bd (5 days) | Cefprozil 500 mg bd (10 days) | 82% | 74% | oup.com |

| AECB (Intent-to-Treat) | Adults, Adolescents | Cefdinir 300 mg bd (5 days) | Cefprozil 500 mg bd (10 days) | 78% | 74% | oup.com |

| AECB | Adults, Adolescents | Cefdinir 300 mg twice daily (5 days) | Cefprozil 500 mg twice daily (10 days) | 80.3% | 71.9% | researchgate.net |

| CAP (Cure + Improvement) | Adults, Adolescents | Cefdinir 300 mg twice daily (10 days) | Cefaclor 500 mg three times daily (10 days) | 89% | 86% | medcentral.com |

| Acute Bacterial Rhinosinusitis | Adults, Adolescents | Cefdinir 300 mg bid or 600 mg qd (10 days) | Amoxicillin/clavulanic acid | ≥87% (Clinical response) | Equivalent | researchgate.net |

| ACABS | Adults, Adolescents | Cefdinir 600 mg/day (10 days) | Amoxicillin/clavulanate | ~90% (Cure) | ~90% (Cure) | asm.org, nih.gov |

| Pharyngitis | Children | Cefdinir 7 mg/kg twice daily (5 days) | Penicillin V 10 mg/kg four times daily (10 days) | 92% | 91% | virginia.edu |

| AOM | Children (6 mo-6 yrs) | Cefdinir 7 mg/kg q12h (5 days) | Azithromycin (5 days) | 87% | 85% | ajmc.com |

| AOM (Intent-to-Treat) | Children (6 mo-6 yrs) | Cefdinir 7 mg/kg twice daily (10 days) | Amoxicillin/clavulanate 45 mg/kg twice daily (10 days) | 82% | 85% | virginia.edu |

| AOM (Per Protocol) | Children (6 mo-6 yrs) | Cefdinir 7 mg/kg twice daily (10 days) | Amoxicillin/clavulanate 45 mg/kg twice daily (10 days) | 82% | 90% | virginia.edu |

| AOM | Children (6-24 months) | Cefdinir 7 mg/kg twice daily (5 days) | Amoxicillin/clavulanate 45 mg/kg twice daily (10 days) | 71.0% | 86.5% | virginia.edu |

| Uncomplicated Skin and Skin Structure Infections | Children | Cefdinir 7 mg/kg twice daily (10 days) | Cephalexin 10 mg/kg four times daily (10 days) | As effective as | As effective as | medcentral.com |

Real-World Effectiveness and Post-Marketing Surveillance Studies

Post-marketing surveillance (PMS), also known as Clinical Phase 4, is a crucial stage after a drug's approval, focusing on gathering real-world data on its safety and effectiveness in a broader population. lindushealth.com, fgk-cro.com This phase helps identify less common or delayed adverse effects and provides insights into the drug's performance in diverse patient groups not fully represented in initial clinical trials. lindushealth.com, nih.gov PMS methods include spontaneous reporting by healthcare professionals and consumers, registry studies, observational studies, and analysis of electronic health records. fgk-cro.com

While specific large-scale, dedicated post-marketing surveillance studies focusing solely on quantifying the real-world effectiveness (cure and improvement rates) of cefdinir across all its approved indications were not prominently detailed in the search results, the continued widespread use of cefdinir since its approval and its inclusion in treatment guidelines for various infections suggest a generally favorable real-world effectiveness profile. ajmc.com, rupahealth.com

Clinical experience and numerous comparative trials conducted both before and after initial marketing contribute to the understanding of cefdinir's effectiveness in real-world settings. For instance, studies in children have shown that cefdinir produces clinical cure rates of 80% or greater in most settings for infections like pharyngitis and tonsillitis, acute otitis media, and uncomplicated skin and skin structure infections. virginia.edu The effectiveness of cefdinir for common bacterial infections, including respiratory, ear, and skin infections, is recognized, although its success is dependent on the specific bacteria causing the infection. rupahealth.com

Guidelines recommend cefdinir as a primary treatment choice for penicillin-allergic patients and in mild or moderate acute bacterial sinusitis and acute otitis media, indicating its established place in clinical practice based on accumulated evidence. ajmc.com The broad spectrum of activity against common respiratory pathogens like Haemophilus influenzae, Moraxella catarrhalis, and penicillin-susceptible Streptococcus pneumoniae, coupled with its stability against common beta-lactamases, contributes to its real-world utility. researchgate.net, researchgate.net, nih.gov

Post-marketing data collection, while not always presented as formal "effectiveness rates" in the same way as controlled trials, continuously informs the medical community about the drug's performance and allows for updates in prescribing information and guidelines to optimize its use in the real world. lindushealth.com, fgk-cro.com

Antimicrobial Resistance Mechanisms and E Cefdinir

Mechanisms of Bacterial Resistance to E-Cefdinir

The main mechanisms by which bacteria develop resistance to cefdinir (B1668824) include the enzymatic hydrolysis of the beta-lactam ring, alterations in the penicillin-binding proteins (PBPs) that are the antibiotic's targets, and decreased permeability of the bacterial outer membrane coupled with increased efflux of the drug. rupahealth.comrxlist.comoup.com

β-Lactamase Hydrolysis of the β-Lactam Ring

Beta-lactamases are enzymes produced by bacteria that can hydrolyze the beta-lactam ring, a crucial structural component of cefdinir and other beta-lactam antibiotics, rendering them inactive. patsnap.comrxlist.com While cefdinir is noted for its stability against hydrolysis by many common plasmid-mediated beta-lactamases, including TEM-1, TEM-2, and SHV-1, it can be susceptible to hydrolysis by certain extended-spectrum beta-lactamases (ESBLs) and other specific beta-lactamase types. nih.govresearchgate.netnih.gov For example, cefdinir showed some hydrolysis by SHV-2, TEM-3, TEM-5, and MEN-1 beta-lactamases in one study. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes involved in the synthesis of the peptidoglycan layer of the cell wall, which is the primary target of cefdinir. patsnap.comtoku-e.com Alterations in the structure or expression of PBPs can lead to decreased affinity for cefdinir, reducing its ability to inhibit cell wall synthesis effectively. patsnap.comrxlist.com This mechanism is particularly significant in organisms like Streptococcus pneumoniae and Neisseria gonorrhoeae. oup.comresearchgate.net

In Streptococcus pneumoniae, resistance to beta-lactam antibiotics, including cefdinir, is often mediated by modifications in key PBPs, specifically PBP2x, PBP2b, and PBP1a. researchgate.net These alterations, often resulting from the acquisition of mosaic PBP genes through genetic recombination, lead to a reduced binding affinity of the antibiotic to the PBP. researchgate.net Studies have shown that specific amino acid substitutions in PBP 3 of Haemophilus influenzae, such as Asp526Lys, can lead to increased resistance to cefdinir. asm.orgnih.gov Multiple substitutions in PBP 3 can further increase resistance levels. asm.orgnih.gov In Neisseria gonorrhoeae, the presence of mosaic PBP 2 structures has been associated with decreased susceptibility to oral cephalosporins like cefdinir due to reduced affinity. oup.com

Decreased Outer Membrane Permeability and Efflux Pumps

In Gram-negative bacteria, the outer membrane acts as a barrier that can limit the penetration of antibiotics to their intracellular targets. Changes in the composition or structure of the outer membrane, such as a decrease in the number or size of porin channels, can reduce the influx of cefdinir into the bacterial cell. rupahealth.comoup.com Additionally, some bacteria possess efflux pumps, which are transport proteins that can actively pump antibiotic molecules out of the cell, thereby lowering the intracellular concentration of the drug below inhibitory levels. rupahealth.comoup.com These mechanisms, often acting in combination with other resistance determinants, can contribute to reduced susceptibility or resistance to cefdinir.

Epidemiology of this compound Resistance

Data from a study comparing cefdinir to cefprozil (B1668874) in treating acute exacerbations of chronic bronchitis showed that 6% of pathogens were resistant to cefdinir at admission. oup.com

Interactive Table 1: Cefdinir Resistance Rates in Streptococcus pneumoniae (2005-2006 US Study) asm.org

| Pathogen | Cefdinir Resistance Rate (%) |

| Streptococcus pneumoniae | 19.2 |

Interactive Table 2: Beta-Lactamase Production Rates in Respiratory Pathogens (2005-2006 US Study) asm.org

| Pathogen | Beta-Lactamase Production Rate (%) |

| Haemophilus influenzae | 27.4 |

| Moraxella catarrhalis | 91.6 |

High rates of resistance to cefdinir (70.6%) among Gram-negative bacilli, including Enterobacteriaceae, Pseudomonas, and Acinetobacter species, were observed in one study, although this contrasted with other studies finding cefdinir effective against many beta-lactamase-producing organisms. scielo.br

Strategies to Overcome Resistance

Combating cefdinir resistance involves strategies aimed at either circumventing the existing resistance mechanisms or preventing their emergence and spread.

Combination Therapies (e.g., with β-Lactamase Inhibitors like Avibactam)

One approach to overcome resistance, particularly that mediated by beta-lactamases, is the use of combination therapies that include a beta-lactamase inhibitor alongside the beta-lactam antibiotic. Beta-lactamase inhibitors protect the beta-lactam drug from hydrolysis by inactivating the bacterial enzymes. medlineplus.govdrmoniakhealth.com

Avibactam (B1665839) is a non-beta-lactam beta-lactamase inhibitor that inhibits a wide range of beta-lactamases, including Ambler class A, C, and some D enzymes. medlineplus.gov While combinations like ceftazidime-avibactam are established for treating infections caused by resistant Gram-negative bacteria, the potential for combining cefdinir with beta-lactamase inhibitors like avibactam is an area of research. medlineplus.govdrmoniakhealth.com

Studies investigating the activity of cefdinir in combination with avibactam against Mycobacterium tuberculosis have shown that the addition of avibactam did not significantly affect the minimum inhibitory concentration (MIC) of cefdinir for this organism, suggesting that cefdinir's activity against M. tuberculosis is largely independent of beta-lactamase inhibition in this context. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

Interestingly, a recent study explored the synergistic bactericidal activity of a dual beta-lactam combination of amoxicillin (B794) and cefdinir against methicillin-resistant Staphylococcus aureus (MRSA). nih.govshea-online.org This combination demonstrated synergistic activity in vitro and in an animal model, suggesting a potential strategy to overcome the resistance in MRSA, which is typically resistant to beta-lactam antibiotics due to the production of altered PBPs (specifically PBP2a). nih.govshea-online.org The proposed mechanism involves the efficient inhibition of beta-lactamase and PBPs by the combination. nih.gov

Interactive Table 3: Synergistic Activity of Amoxicillin/Cefdinir Combination Against MRSA (Example Strain USA300) nih.gov

| Antibiotic Alone | MIC (mg/L) | Combination (Amoxicillin/Cefdinir) | MIC (mg/L) | Fractional Inhibitory Concentration Index (FICI) |

| Amoxicillin | 1024 | Amoxicillin (with Cefdinir) | 16 | 0.047 |

| Cefdinir | 64 | Cefdinir (with Amoxicillin) | 2 | 0.047 |

This research suggests that combining cefdinir with other beta-lactams or potentially other types of resistance inhibitors could be a viable strategy to restore or enhance its activity against resistant pathogens. nih.govacs.org

Novel Approaches to Combat this compound Resistance

Combating resistance to antibiotics like cefdinir requires the exploration of novel strategies. These approaches often focus on overcoming existing resistance mechanisms or developing new ways to target bacteria.

One approach involves the use of beta-lactamase inhibitors in combination with beta-lactam antibiotics. While cefdinir is stable against many beta-lactamases, combining it with an inhibitor could potentially enhance its activity against strains producing beta-lactamases that can hydrolyze cefdinir. However, the provided search results indicate that cefdinir has shown efficacy against Mycobacterium tuberculosis without the addition of a beta-lactamase inhibitor in a preclinical model, suggesting its inherent stability against certain beta-lactamases. frontiersin.orgnih.gov

Combination therapy with other antimicrobial agents is another strategy to combat resistance. Combining antibiotics with different mechanisms of action can potentially provide synergistic effects and reduce the likelihood of resistance development. Research has explored the synergistic efficacy of combining cefdinir with other agents. For instance, a dual combination of amoxicillin and cefdinir has shown synergistic bactericidal efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains in in vitro and in vivo studies. nih.gov This suggests that combining cefdinir with other beta-lactams could be a novel approach to treat infections caused by resistant pathogens like MRSA, where individual beta-lactams are often ineffective due to resistance mechanisms, including altered PBPs (like PBP2a in MRSA).

Studies have also investigated the potential of combining cefdinir with non-beta-lactam agents. For example, synergy between cefdinir and TXA707, an FtsZ-targeting agent, has been reported against MRSA. nih.govresearchgate.net Targeting essential bacterial processes different from cell wall synthesis, like cell division protein FtsZ, in combination with cell wall synthesis inhibitors like cefdinir, represents a promising strategy to overcome resistance.

Specific research findings on novel approaches directly and solely focused on combating this compound resistance were not extensively detailed in the provided search results. However, the studies on Cefdinir combinations, particularly with amoxicillin against MRSA and with FtsZ inhibitors, highlight the potential of synergistic interactions and targeting multiple bacterial pathways as strategies to overcome resistance challenges associated with this class of antibiotics. nih.govresearchgate.net

Interactive data tables based on available data:

| Bacterial Species | Mechanism of Resistance | Note on Cefdinir Activity | Source |

| Haemophilus influenzae | Beta-lactamase production | Effective against beta-lactamase producing strains. texas.govfda.gov | texas.govfda.gov |

| Haemophilus parainfluenzae | Beta-lactamase production | Effective against beta-lactamase producing strains. texas.govfda.gov | texas.govfda.gov |

| Moraxella catarrhalis | Beta-lactamase production | Effective against beta-lactamase producing strains. texas.govfda.gov | texas.govfda.gov |

| Staphylococcus aureus | Beta-lactamase production | Effective against beta-lactamase producing strains (MSSA). texas.govrxlist.comdrugs.com | texas.govrxlist.comdrugs.com |

| Escherichia coli | Beta-lactamase production (ESBLs, AmpC), Efflux pumps | Susceptibility varies; resistance rates observed. nih.govidsociety.orgresearchgate.netnih.gov | nih.govidsociety.orgresearchgate.netnih.gov |

| Klebsiella pneumoniae | Beta-lactamase production (ESBLs, AmpC), Porin changes | Resistance rates observed; can be resistant to cephalosporins. mdpi.comnih.govidsociety.org | mdpi.comnih.govidsociety.org |

| Enterobacter spp. | Intrinsic AmpC beta-lactamases | Inactive against most strains. texas.govrxlist.com | texas.govrxlist.com |

| Pseudomonas spp. | Various (including efflux pumps) | Inactive against most strains. texas.govrxlist.com | texas.govrxlist.com |

| Enterococcus spp. | Various (including altered PBPs, efflux pumps) | Inactive against most strains. texas.govrxlist.comjidc.org | texas.govrxlist.comjidc.org |

| Penicillin-resistant streptococci | Altered PBPs | Inactive against most strains. texas.govrxlist.com | texas.govrxlist.com |

| Methicillin-resistant staphylococci (MRSA) | Altered PBPs (PBP2a) | Inactive against most strains; synergy shown with combinations. texas.govrxlist.comnih.gov | texas.govrxlist.comnih.gov |

| Mycobacterium tuberculosis | Beta-lactamase (BlaC) | Showed efficacy in preclinical model without beta-lactamase inhibitor. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Combination Partner | Target Pathogen (Example) | Observed Effect Against Resistance | Source |

| Amoxicillin | MRSA | Synergistic bactericidal efficacy | nih.gov |

| TXA707 (FtsZ-targeting agent) | MRSA | Synergy, reduced resistance emergence | nih.govresearchgate.net |

| Amoxicillin/Clavulanate (with Cefixime in ESBL-EC) | ESBL-EC E. coli | Enhanced susceptibility rate | nih.gov |

Synthesis and Analytical Chemistry of E Cefdinir

Synthetic Pathways for E-Cefdinir

The synthesis of this compound is often discussed in the context of Cefdinir (B1668824) synthesis, as the E-isomer can be an undesirable byproduct. Cefdinir, the (Z)-isomer, is characterized by a (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl moiety at the C-7 position of the cephalosporin (B10832234) nucleus. daicelpharmastandards.comlookchem.com this compound has the same chemical formula (C14H13N5O5S2) and molecular weight (395.4 g/mol ) as Cefdinir, but differs in the stereochemistry of the hydroxyimino group at the C-7 side chain, possessing the (E) configuration. nih.govdaicelpharmastandards.com

Starting Materials and Intermediates

A key starting material for the synthesis of cephalosporins, including Cefdinir and its related compounds, is 7-aminocephalosporanic acid (7-ACA). lookchem.comwikipedia.orgresearchgate.netnih.govwepub.org 7-ACA is a core chemical structure obtained from cephalosporin C, typically through chemical or enzymatic hydrolysis. wikipedia.orgwepub.org

Another important intermediate involves the construction of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl moiety. This side chain is often prepared separately and then coupled to the cephalosporin nucleus. lookchem.combeilstein-journals.org One approach involves starting from ethyl acetoacetate, which is converted to an oxime and then subjected to a Hantzsch-type thiazole (B1198619) synthesis. lookchem.combeilstein-journals.org Protected derivatives of this moiety are commonly used in the coupling step. lookchem.comresearchgate.netnih.gov

Specific intermediates mentioned in the synthesis of Cefdinir (and potentially leading to this compound) include diphenylmethyl 7β-amino-3-vinyl-3-cephem-4-carboxylate hydrochloride and sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate (B1210297). lookchem.comresearchgate.netnih.gov The coupling of these intermediates forms a protected Cefdinir, which then undergoes deprotection steps to yield the final product. lookchem.comresearchgate.netnih.gov

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is crucial to favor the formation of the desired (Z)-isomer (Cefdinir) and minimize the production of the (E)-isomer (this compound). Factors influencing the yield and purity include the choice of solvent, temperature, reaction time, and the presence and concentration of bases or acids. google.comgoogle.comgoogle.comresearchgate.net

For the coupling reaction between the protected side chain and the cephalosporin nucleus, aprotic conditions in solvents like methylene (B1212753) chloride, acetonitrile (B52724), or THF are often employed, typically at temperatures between 0°C and 50°C, with some processes preferring 20°C to 40°C or around 25°C. google.comgoogle.com The presence of an organic base is also common. google.comgoogle.com

Purification steps are essential to remove impurities, including this compound, and achieve high purity of the final Cefdinir product. These steps can involve extraction with water-immiscible organic solvents, treatment with activated carbon and EDTA, and crystallization from aqueous solutions with pH adjustment. google.com Achieving high purity, such as >95% or even >99% by HPLC area, is a primary goal of optimized processes. google.comgoogle.com

Alternative Synthetic Procedures and Their Advantages

Another reported procedure describes the synthesis of Cefdinir through the coupling of diphenylmethyl 7β-amino-3-vinyl-3-cephem-4-carboxylate hydrochloride and sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate, followed by deprotection. lookchem.comresearchgate.netnih.gov This method is reported to provide better yields and avoids the use of diketene, a reagent used in some earlier methods. lookchem.comresearchgate.net

Some processes focus on the preparation of specific crystalline intermediates, such as crystalline complexes with salts and solvents, which can facilitate easier isolation and lead to higher purity of the final Cefdinir product. google.comgoogle.comgoogle.comgoogle.com These crystalline intermediates can act as effective purification points in the synthesis. google.comgoogle.com

Characterization of Impurities and Degradation Products